molecular formula C13H16N2O2 B039566 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid CAS No. 114365-09-2

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid

Cat. No.: B039566
CAS No.: 114365-09-2
M. Wt: 232.28 g/mol
InChI Key: MABBNMFRXNHQIA-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Preparation Methods

The synthesis of 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by further reactions to introduce the indole moiety . Another approach includes the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid involves its interaction with various molecular targets. It acts as an agonist or antagonist at different serotonin receptors, influencing neurotransmission and cellular signaling pathways. This interaction can lead to various biological effects, including modulation of mood, cognition, and immune responses .

Comparison with Similar Compounds

3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15(2)6-5-10-8-14-12-4-3-9(13(16)17)7-11(10)12/h3-4,7-8,14H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABBNMFRXNHQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434936
Record name 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114365-09-2
Record name 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-[5-Carboethoxy-1H-indol-3-yl]N,N-dimethylethylamine (1.4 g, 5.4 mmol) and lithium hydroxide (0.45 g, 10.8 mmol) in ethanol (40 ml) was heated at 60° C. for 8 hours, then stirred overnight at room temperature. The ethanol was removed in vacuo and the crude residue chromatographed (eluant 20:15:5:1 ether:ethanol:water:ammonia). The acid (0.94 g, 75%) was isolated as a white solid, after precipitation with ether. δ(360 MHz, D6 -DMSO) 2.86 (6H, s), 3.09 (2H, t, J=7 Hz), 3.33 (2H, t, J=7 Hz), 7.22 (1H, s), 7.46 (1H, d, J=9 Hz), 7.78 (1H, dd, J=9 and 2 Hz), 8.12 (1H, s).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
75%

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